molecular formula C11H16N2O4S B4981029 2-methoxy-N-propyl-5-sulfamoylbenzamide

2-methoxy-N-propyl-5-sulfamoylbenzamide

Cat. No.: B4981029
M. Wt: 272.32 g/mol
InChI Key: ZMHQBTVOOPUSBO-UHFFFAOYSA-N
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Description

2-methoxy-N-propyl-5-sulfamoylbenzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its molecular formula C11H15NO4S and is often utilized in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-propyl-5-sulfamoylbenzamide typically involves the reaction of 2-methoxy-5-sulfamoylbenzoic acid with propylamine under controlled conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, often incorporating purification steps such as recrystallization or chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-propyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-propyl-5-sulfamoylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methoxy-N-propyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-sulfamoylbenzoic acid
  • 2-methoxy-N-propylbenzamide
  • 5-sulfamoyl-2-methoxybenzoic acid

Uniqueness

2-methoxy-N-propyl-5-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy, propyl, and sulfamoyl groups contribute to its versatility in various applications, setting it apart from similar compounds .

Properties

IUPAC Name

2-methoxy-N-propyl-5-sulfamoylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-3-6-13-11(14)9-7-8(18(12,15)16)4-5-10(9)17-2/h4-5,7H,3,6H2,1-2H3,(H,13,14)(H2,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHQBTVOOPUSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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